1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone
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Overview
Description
1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone is a complex organic compound characterized by the presence of a tetrazole ring, a sulfonyl group, and a chlorobenzyl moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the tetrazole derivative with chlorosulfonic acid, followed by neutralization with a base.
Attachment of the Chlorobenzyl Moiety: The chlorobenzyl group can be attached through a nucleophilic substitution reaction, where the sulfonyl-tetrazole intermediate reacts with 4-chlorobenzyl chloride.
Final Coupling: The final step involves coupling the sulfonyl-tetrazole-chlorobenzyl intermediate with an appropriate phenyl ethanone derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate to introduce additional functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include substituted aromatic compounds, alcohols, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonyl and chlorobenzyl groups but has a thiadiazole ring instead of a tetrazole ring.
Phenyl Sulfonylacetophenone: This compound contains a sulfonyl group attached to an acetophenone moiety but lacks the tetrazole and chlorobenzyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13ClN4O3S |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-[3-[5-[(4-chlorophenyl)methylsulfonyl]tetrazol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C16H13ClN4O3S/c1-11(22)13-3-2-4-15(9-13)21-16(18-19-20-21)25(23,24)10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3 |
InChI Key |
WCUCEUOVVWDQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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